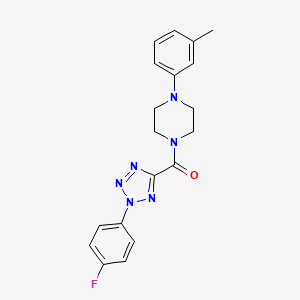
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(m-tolyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a tetrazole ring, a piperazine ring, a fluorophenyl group, and a tolyl group. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached, and tolyl refers to a phenyl group with a methyl group attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom (the one part of the methanone group). The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole and piperazine rings, as well as the fluorophenyl and tolyl groups. The exact reactions that this compound could undergo would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its stability under different conditions .Scientific Research Applications
Synthesis and Biological Activity
- A study demonstrated the synthesis of novel β-carboline derivatives, including analogues similar to the compound , exhibiting selective inhibition of the HIV-2 strain. These analogues displayed promising activity comparable to existing nucleoside reverse transcriptase inhibitors, though without inhibiting HIV-2 reverse transcriptase, suggesting other potential mechanisms of action (Ashok et al., 2015).
Novel Synthesis Methods
- Research on the catalyst- and solvent-free synthesis of related compounds has been conducted, involving microwave-assisted Fries rearrangement. This method, applied to similar chemical structures, could offer efficient and environmentally friendly synthesis pathways (Moreno-Fuquen et al., 2019).
Antibacterial Activity
- A series of compounds, structurally akin to the chemical , have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Some compounds in this series have shown significant bacterial growth inhibition, highlighting potential for development as antibacterial agents (Nagaraj et al., 2018).
Antiproliferative Activity
- Structural analysis and evaluation of antiproliferative activity have been performed on compounds with structural similarities. The findings suggest potential applications in cancer research due to their ability to inhibit cancer cell growth (Benaka Prasad et al., 2018).
Anticonvulsant Agents
- Novel derivatives with structural resemblance have been synthesized and evaluated for anticonvulsant activities. Some compounds displayed high potency and protective index, indicating their potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).
Antipsychotic Potential
- Research into conformationally restricted butyrophenones, which include similar structures, has shown potential for antipsychotic treatment. These compounds have been evaluated for their affinity to dopamine and serotonin receptors, suggesting potential applications in the treatment of psychiatric disorders (Raviña et al., 2000).
Synthesis and Structural Analysis
- Other studies have focused on the synthesis and structural analysis of related compounds, offering insights into the chemical properties and potential applications of similar chemical structures in various fields, including pharmacology and materials science (Various Authors, 2011-2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-14-3-2-4-17(13-14)24-9-11-25(12-10-24)19(27)18-21-23-26(22-18)16-7-5-15(20)6-8-16/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFKNNCVAMBCNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

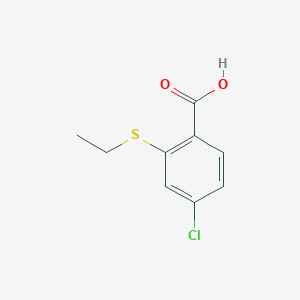

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)
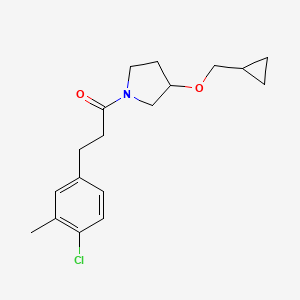
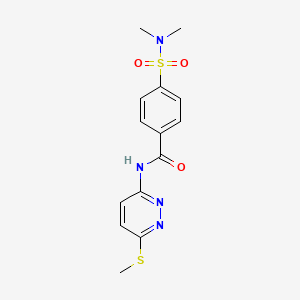
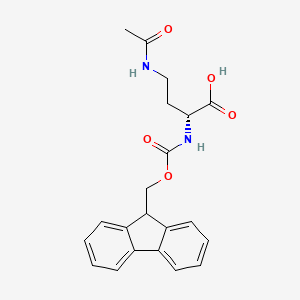
![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)
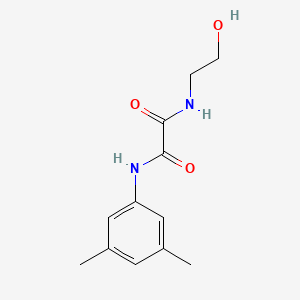
![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)
![2-[4-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2377675.png)
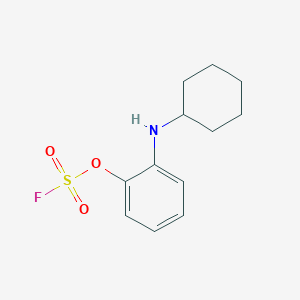
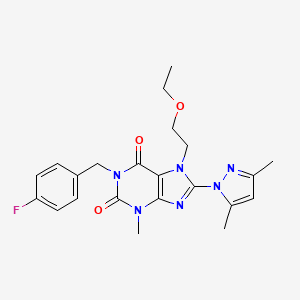
![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)
